PD98059

Description

PD-98059 is an inhibitor of MAP-kinase kinase activation.

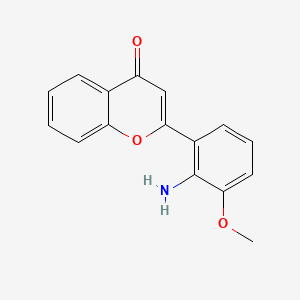

2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one has been reported in Pestalotiopsis neglecta with data available.

MEK Inhibitor PD-98059 is a cell-permeable, selective mitogen-activated protein (MAP) kinase inhibitor which exhibits activity through the inhibition of the phosphorylation and activation of MAP kinase. (NCI)

inhibits MAP kinase kinase (MEK) activity, p42 MAPK and p44 MAPK; structure in first source

Properties

IUPAC Name |

2-(2-amino-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWCYNPOPKQOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168416 | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167869-21-8 | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167869-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 98059 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167869218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-98059 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-3-methoxy-phenyl)chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-98059 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE1IO5E3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of PD98059 in Blocking ERK1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of PD98059 as a selective inhibitor of the MEK/ERK signaling cascade, a cornerstone of cellular regulation. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, detailed experimental protocols for its application, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to the MEK/ERK Pathway and this compound

The Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that transduce extracellular signals into intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The Ras-Raf-MEK-ERK pathway is one of the most well-characterized of these cascades.[][3] This pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), by growth factors like epidermal growth factor (EGF) and platelet-derived growth factor (PDGF).[][4] This activation leads to the sequential phosphorylation and activation of Ras, Raf, MEK1/2, and finally ERK1/2 (also known as p44/p42 MAPK).[3][4]

This compound is a synthetic, non-ATP competitive inhibitor that specifically targets the upstream activators of ERK1/2, namely MEK1 and MEK2.[5] By binding to the inactive form of MEK, this compound prevents its phosphorylation and activation by Raf kinases, thereby blocking the entire downstream signaling cascade.[6] This selective inhibition makes this compound an invaluable tool for dissecting the physiological and pathological roles of the MEK/ERK pathway.

Mechanism of Action of this compound

This compound acts as a highly selective inhibitor of MEK1 and, to a lesser extent, MEK2.[5][6] Its mechanism is non-competitive with respect to ATP, meaning it does not bind to the ATP-binding pocket of the kinase.[5] Instead, it binds to the inactive, unphosphorylated form of MEK1/2, allosterically preventing its interaction with and subsequent phosphorylation by upstream kinases such as c-Raf.[6] This preventative mode of action is a key feature of this compound, as it does not inhibit already activated (phosphorylated) MEK1/2.

The specificity of this compound is a significant advantage in experimental settings. It shows high selectivity for MEK1/2 and does not significantly inhibit other MAPKK family members like MKK3, MKK4, or MKK6 at concentrations typically used to inhibit MEK1.[7] Furthermore, it has been shown to not inhibit a wide range of other serine/threonine and tyrosine kinases.[7] However, it is important to note that at higher concentrations, some off-target effects have been reported, including the inhibition of agonist-induced calcium entry into cells.

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. The IC50 values for this compound can vary depending on the specific assay conditions and the target isoform.

| Target | IC50 Value | Assay Condition | Reference(s) |

| MEK1 | 2-7 µM | Cell-free assay; inhibition of activation by Raf | [6] |

| MEK2 | ~50 µM | Cell-free assay; inhibition of activation by Raf | [5][6] |

| PDGF-stimulated MAPK activation | ~10 µM | In 3T3 cells | [7] |

| Proliferation of C6 cells | 4.2 µM | Cell-based assay | [5] |

| Proliferation of HT29 cells | 4 µM | Cell-based assay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate the MEK/ERK pathway.

Cell Treatment with this compound for ERK1/2 Inhibition

This protocol describes the general procedure for treating cultured cells with this compound to inhibit ERK1/2 phosphorylation.

Materials:

-

Cell line of interest cultured in appropriate medium

-

This compound (stock solution typically 10-20 mM in DMSO)

-

Serum-free culture medium

-

Growth factor or other stimulus (e.g., EGF, PDGF)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Serum Starvation: To reduce basal levels of ERK1/2 phosphorylation, aspirate the complete medium and wash the cells once with serum-free medium. Then, incubate the cells in serum-free medium for 12-24 hours.

-

Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at the desired final concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

Aspirate the serum-free medium and add the medium containing this compound or vehicle control to the respective wells.

-

Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. This pre-incubation period allows for the inhibitor to enter the cells and bind to MEK.

-

Stimulation: Following pre-treatment, add the desired stimulus (e.g., EGF to a final concentration of 100 ng/mL) directly to the medium and incubate for the desired time (typically 5-15 minutes for ERK phosphorylation).

-

Cell Lysis: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis, such as Western blotting.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines the steps for detecting phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting.[8]

Materials:

-

Cell lysates prepared as described in Protocol 4.1

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 diluted in blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

-

Stripping and Re-probing (for Total ERK1/2): To normalize the p-ERK1/2 signal, the membrane can be stripped of the bound antibodies and re-probed for total ERK1/2. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then repeat steps 5-9 using the anti-total ERK1/2 antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. The p-ERK1/2 signal should be normalized to the corresponding total ERK1/2 signal for each sample.

In Vitro MEK1 Kinase Assay

This protocol describes a cell-free assay to measure the inhibitory effect of this compound on MEK1 activity.[7]

Materials:

-

Recombinant active c-Raf

-

Recombinant inactive MEK1

-

Recombinant inactive ERK2 (as a substrate for MEK1)

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

Myelin Basic Protein (MBP) (as a substrate for ERK2)

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

Activation of MEK1: In a microcentrifuge tube, incubate recombinant inactive MEK1 with active c-Raf in kinase assay buffer containing unlabeled ATP for 30 minutes at 30°C to activate MEK1.

-

Inhibitor Incubation: In separate tubes, pre-incubate the activated MEK1 with various concentrations of this compound or vehicle (DMSO) for 10-15 minutes at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding recombinant inactive ERK2 and [γ-32P]ATP to each tube.

-

Incubate the reaction mixtures for 20-30 minutes at 30°C.

-

Stopping the Reaction: Terminate the reactions by adding SDS-PAGE sample buffer.

-

Detection of ERK2 Phosphorylation: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the radiolabeled (phosphorylated) ERK2.

-

Optional Downstream Kinase Assay: To confirm the activity of the phosphorylated ERK2, the reaction mixture can be further incubated with MBP and [γ-32P]ATP. The phosphorylation of MBP can then be assessed by SDS-PAGE and autoradiography.

-

Data Analysis: Quantify the band intensities from the autoradiogram to determine the extent of MEK1 inhibition by this compound at different concentrations.

Visualizing the Pathway and Experimental Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental procedures.

Caption: The Raf-MEK-ERK signaling cascade and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound-mediated inhibition of ERK1/2 phosphorylation.

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of the MEK/ERK signaling pathway. Its well-defined mechanism of action, selectivity, and extensive characterization in numerous studies provide a solid foundation for its use in cell biology and drug discovery. By employing the detailed protocols and understanding the quantitative aspects of its inhibitory activity presented in this guide, researchers can confidently and accurately probe the intricate functions of this pivotal signaling cascade. As with any chemical inhibitor, careful consideration of its limitations, such as potential off-target effects at high concentrations, is crucial for the robust interpretation of experimental results.

References

- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. This compound | MEK inhibitor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

PD98059: A Technical Guide to its Role as a Selective MEK1 Inhibitor in the MAPK Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD98059, a first-generation, selective, and cell-permeable inhibitor of the MAPK/ERK Kinase (MEK1). It details the compound's mechanism of action, its effects on the MAPK/ERK signaling pathway, and provides relevant quantitative data and experimental protocols for its use in research settings.

Introduction to the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] The most well-characterized of these is the Ras-Raf-MEK-ERK pathway.[3][4] This cascade is initiated by extracellular signals, such as growth factors, which activate the small G-protein Ras.[4] Activated Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1 and MEK2 (MAPKK).[5][6] Activated MEK1/2 are dual-specificity kinases that phosphorylate and activate the Extracellular signal-Regulated Kinases ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on threonine and tyrosine residues.[5] Activated ERK1/2 then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[4][6]

This compound: Mechanism of Action

This compound (2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one) is a synthetic flavonoid and a highly selective, non-ATP competitive inhibitor of MEK1.[7][8] Its primary mechanism of action involves binding to the inactive (non-phosphorylated) form of MEK1, thereby preventing its phosphorylation and subsequent activation by upstream activators like c-Raf.[5][9] By inhibiting MEK1 activation, this compound effectively blocks the entire downstream MAPK signaling cascade, leading to a reduction in ERK1/2 phosphorylation and activity.[10][11] It is important to note that this compound does not inhibit already activated MEK1.[11]

Quantitative Data: Inhibitory Potency and Specificity

The inhibitory activity of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize key quantitative data regarding its efficacy and selectivity.

| Target | Assay Condition | IC50 Value | Reference |

| MEK1 | Cell-free assay (basal) | 2 µM | [7] |

| MEK1 | Cell-free assay (basal, GST-MEK1) | ~10 µM | [12] |

| MEK1 | Cell-free assay (partially activated, MEK-2E) | 2 µM | [7] |

| MEK1 | Prevents activation by Raf or MEK kinase | 4 µM | [7] |

| MEK1 | Prevents activation | 2-7 µM | [10] |

| MEK2 | Prevents activation by Raf | 50 µM | [7][9] |

| PDGF-stimulated MAPK activation | 3T3 cells | ~10 µM | [7] |

| PDGF-stimulated thymidine incorporation | 3T3 cells | ~7 µM | [7] |

| Aryl Hydrocarbon Receptor (AHR) Transformation | 1 µM | [10] | |

| TCDD binding to AHR | 4 µM | [10] |

Table 1: In Vitro and Cell-Based IC50 Values for this compound.

This compound exhibits high selectivity for MEK1 over other kinases, including closely related MAPKKs.[5][7]

| Kinase Family | Effect of this compound (up to 100 µM) | Reference |

| MKK3 | No inhibition of activation | [5] |

| SEK (MKK4) | No inhibition of activation | [5] |

| MKK6 | No inhibition | [5] |

| JNK | No inhibition | [7] |

| p38 | No inhibition | [7] |

| Other Ser/Thr kinases (e.g., PKA, PKC) | No inhibition | [5][7] |

| Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) | No inhibition | [7] |

Table 2: Specificity of this compound Against Other Kinases.

Experimental Protocols

Preparation and Storage of this compound Stock Solution

-

Compound: this compound (Molecular Weight: 267.28 g/mol )[5]

-

Solvent: Anhydrous DMSO is recommended for preparing high-concentration stock solutions (e.g., >10 mM).[5][12] For a 20 mM stock, reconstitute 5 mg of this compound in 933.3 µl of anhydrous DMSO.[5]

-

Solubility: Soluble in DMSO at ≥ 25 mg/ml and in Ethanol at 1 mg/ml.[5] To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated.[12]

-

Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[5] Once in solution, aliquot and store at -20°C for up to 3 months to prevent loss of potency. Avoid multiple freeze-thaw cycles.[5]

In Vitro Inhibition of ERK1/2 Phosphorylation

This protocol describes a general method for treating cultured cells with this compound to assess its effect on ERK1/2 phosphorylation via Western blot.

-

Cell Culture: Plate cells (e.g., 293 cells, Hec50co cells) in appropriate culture vessels and grow to the desired confluency in complete medium.[8][13]

-

Serum Starvation (Optional): To reduce basal ERK1/2 activity, serum-starve the cells by replacing the complete medium with a low-serum or serum-free medium for a period of 4-24 hours prior to the experiment.

-

This compound Pre-treatment: Prepare working concentrations of this compound in the appropriate cell culture medium. A typical working concentration range is 5-50 µM.[5] Aspirate the medium from the cells and add the medium containing this compound. Incubate for 1 hour at 37°C.[5] Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples).[12]

-

Stimulation: Following pre-treatment, add a stimulator of the MAPK pathway (e.g., growth factors like EGF or PDGF, phorbol esters like PMA) to the culture medium at a predetermined concentration and for a specific duration (e.g., 5-30 minutes).[13][14]

-

Cell Lysis: After stimulation, place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[13]

-

Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[13] Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).[13]

-

Western Blot Analysis:

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and heating.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[13][15]

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The canonical MAPK/ERK signaling cascade.

Caption: Mechanism of this compound inhibition of the MAPK cascade.

Caption: Experimental workflow for assessing this compound efficacy.

Cellular Effects and Applications

By inhibiting the MAPK/ERK pathway, this compound induces a range of cellular effects, making it a valuable tool for studying the pathway's role in various biological processes.

-

Cell Cycle Arrest: this compound has been shown to cause G1 phase cell cycle arrest.[12] This is achieved by down-regulating the levels of key cell cycle proteins such as cyclin D1/Cdk4 and cyclin E/Cdk2.[12][16]

-

Induction of Apoptosis: In several cancer cell lines, treatment with this compound can induce apoptosis.[12] This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12]

-

Inhibition of Cell Proliferation and Differentiation: The compound effectively inhibits cell proliferation and can block differentiation processes that are dependent on the MAPK/ERK pathway, such as the nerve growth factor (NGF)-induced differentiation of PC12 cells.[7][9]

-

Synergistic Effects with Chemotherapeutics: this compound can enhance the apoptotic effects of chemotherapeutic agents like docetaxel and paclitaxel in cancer cells.[8][12]

Specificity and Off-Target Effects

While this compound is highly selective for MEK1/2, researchers should be aware of potential off-target effects, especially at higher concentrations.

-

Aryl Hydrocarbon Receptor (AHR): this compound has been identified as a ligand for the AHR and can act as an AHR antagonist.[7][10]

-

Calcium Homeostasis: At concentrations above 15 µM, this compound has been reported to reduce agonist-induced calcium entry into cells, an effect independent of its MEK inhibitory activity.[17][18]

-

ERK5 Inhibition: Some studies in vivo have suggested that this compound may also suppress the phosphorylation of ERK5, another member of the MAPK family, although it does not affect ERK5 mRNA expression.[19]

Conclusion

This compound remains a foundational pharmacological tool for dissecting the roles of the MEK/ERK signaling pathway in cellular physiology and disease. Its selectivity for MEK1 makes it invaluable for in vitro studies aimed at understanding the specific consequences of blocking this critical cascade. However, careful consideration of its dose-dependent off-target effects is crucial for the accurate interpretation of experimental results. This guide provides the necessary technical information to effectively utilize this compound in a research setting and to advance our understanding of MAPK signaling in health and disease.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. The MEK 1/2 Inhibitor this compound Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PD 98059 | MEK1 inhibitor | Hello Bio [hellobio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. stemcell.com [stemcell.com]

- 12. apexbt.com [apexbt.com]

- 13. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdv3100.org [mdv3100.org]

- 17. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. geneticsmr.org [geneticsmr.org]

Investigating Cell Proliferation with PD98059: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of PD98059, a first-generation synthetic flavonoid and a highly selective inhibitor of MEK1 (MAPK/ERK kinase 1), in the investigation of cell proliferation. This compound serves as a critical tool for elucidating the role of the MEK/ERK signaling pathway in cellular growth and for evaluating its potential as a therapeutic target in various diseases, particularly cancer.

Core Concepts: Mechanism of Action of this compound

This compound is a non-ATP competitive inhibitor that specifically targets MEK1 and, to a lesser extent, MEK2.[1][2] It binds to the inactive form of MEK, preventing its activation by upstream kinases such as Raf.[2][3] This inhibition is highly selective; this compound does not significantly inhibit the activity of other kinases like ERK1/2, JNK, p38, or various receptor tyrosine kinases.[1] By blocking the activation of MEK, this compound effectively halts the phosphorylation and subsequent activation of ERK1/2 (p44/42 MAPK), a key downstream effector in the mitogen-activated protein kinase (MAPK) cascade.[2] The MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][4] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5][6]

The inhibition of the MEK/ERK pathway by this compound typically leads to a reduction in cell proliferation. This is often achieved through the induction of cell cycle arrest, primarily in the G1 phase.[4][7] The compound has been shown to down-regulate the expression of key cell cycle proteins such as cyclin D1/Cdk4 and cyclin E/Cdk2.[7] In some cell types, this compound can also induce apoptosis.[7]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and its effects on cell cycle distribution in various cell lines.

Table 1: IC50 Values of this compound in Different Assays and Cell Lines

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| MEK1 (cell-free) | - | 2-7 µM | [3][8] |

| MEK2 (cell-free) | - | 50 µM | [2][3][8] |

| PDGF-stimulated MAPK activation | 3T3 cells | ~10 µM | [1] |

| PDGF-stimulated thymidine incorporation | 3T3 cells | ~7 µM | [1] |

| Basal or partially activated MEK1 | - | 2 µM | [1] |

| MEK activation by Raf or MEK kinase | - | 4 µM | [1] |

| MEK2 activation by Raf | - | 50 µM | [1] |

| Cell Growth | MCF-7 (breast cancer) | Dose-dependent inhibition | [5] |

| Cell Growth | MDA-MB-231 (breast cancer) | Dose-dependent inhibition | [5] |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Treatment Conditions | Observed Effect | Reference |

| Human leukemic U937 cells | Dose-dependent | G1 phase arrest | [7] |

| Human endometrial cancer cells (Hec50co) | 25 µM | Arrest at G0/G1 phase | [4] |

| AML primary cells | 40 µM for 24h | Inhibition of cell cycle | [9] |

| NIH 3T3 cells expressing TRKA | 40 µM for 16h | Reversal of NGF-induced growth arrest | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cell proliferation.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on breast cancer cells.[5]

Objective: To determine the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cells of interest (e.g., MCF-7, MDA-MB-231)

-

96-well plates

-

Complete growth medium

-

This compound stock solution (e.g., 20 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/ml in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 4x10³ cells/well in 90 µl of medium and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

-

Remove the overnight medium from the cells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 50 µl of MTT solution (1 mg/ml) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the growth inhibition ratio using the formula: Growth inhibition ratio (%) = (ODcontrol - ODdrug) / ODcontrol × 100.

Cell Cycle Analysis by Flow Cytometry

This protocol is a general method based on the principles of propidium iodide (PI) staining for DNA content analysis.[4]

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cells of interest

-

6-well plates

-

Complete growth medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, collect them in a tube, and wash twice with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for ERK Phosphorylation

This protocol provides a general framework for assessing the inhibition of ERK phosphorylation by this compound.[11][12][13]

Objective: To determine if this compound inhibits the phosphorylation of ERK1/2 in the target cells.

Materials:

-

Cells of interest

-

6-well plates

-

Complete growth medium

-

This compound stock solution

-

Stimulant (e.g., EGF, if required to activate the ERK pathway)

-

Ice-cold PBS

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with this compound at the desired concentrations for 1 hour.

-

(Optional) If necessary, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK phosphorylation.

-

Place the plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Conclusion

This compound remains a valuable and widely used pharmacological tool for dissecting the intricate role of the MEK/ERK signaling pathway in cell proliferation. Its high selectivity for MEK1 makes it an excellent choice for in vitro studies aimed at understanding the downstream consequences of inhibiting this critical kinase. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into cell growth, cell cycle regulation, and the development of novel therapeutic strategies targeting the MAPK cascade. It is important to note that while this compound is a potent inhibitor, newer generations of MEK inhibitors with improved potency and pharmacokinetic properties are also available and may be considered for in vivo studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The MEK 1/2 Inhibitor this compound Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. MEK inhibitor, this compound, promotes breast cancer cell migration by inducing β-catenin nuclear accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. stemcell.com [stemcell.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell cycle arrest mediated by the MEK/mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. geneticsmr.org [geneticsmr.org]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

PD98059: A Technical Guide to Investigating Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD98059 is a highly selective, cell-permeable, and non-ATP competitive inhibitor of MEK1 (MAPK/ERK Kinase 1) and, to a lesser extent, MEK2.[1][2][3] By binding to the inactive form of MEK, this compound prevents its phosphorylation and activation by upstream kinases like Raf, thereby blocking the entire downstream signaling cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 pathway.[3][4] The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5] Dysregulation of this pathway is a common hallmark of many cancers, making it a prime target for therapeutic intervention. This compound serves as an invaluable tool for elucidating the precise roles of the MEK/ERK pathway in apoptosis and cell cycle regulation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying apoptosis and cell cycle arrest.

Mechanism of Action

This compound exerts its biological effects by specifically targeting MEK1 and MEK2. It does not directly inhibit ERK1 or ERK2, nor does it affect other kinase cascades such as the JNK and p38 MAPK pathways.[1] This high degree of specificity makes it an excellent tool for dissecting the MEK/ERK signaling axis.

The MEK/ERK Signaling Pathway

The MEK/ERK pathway is a conserved signaling module that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in the regulation of gene expression and cellular responses. The canonical activation sequence is as follows:

-

Upstream Activation: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase Ras.

-

Raf Kinase Activation: Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1).

-

MEK Activation: Raf kinases then phosphorylate and activate MEK1 and MEK2.

-

ERK Activation: Activated MEK1/2, in turn, phosphorylate and activate the downstream kinases ERK1 (p44 MAPK) and ERK2 (p42 MAPK).

-

Downstream Targets: Activated ERK1/2 translocate to the nucleus and phosphorylate a variety of transcription factors and other substrates, thereby regulating gene expression and cellular processes.

Quantitative Data on this compound

The inhibitory concentration (IC50) of this compound can vary depending on the specific assay conditions and cell type. The following tables summarize key quantitative data for this compound.

| Target | Assay Type | IC50 | Reference |

| MEK1 | Cell-free | 2-7 µM | [2][3][4] |

| MEK2 | Cell-free | 50 µM | [1][2][3][4] |

| PDGF-stimulated MAPK activation | 3T3 cells | ~10 µM | [1] |

| PDGF-stimulated thymidine incorporation | 3T3 cells | ~7 µM | [1] |

| AHR Transformation | Cell-free | 1 µM | [4] |

| TCDD Binding | Cell-free | 4 µM | [4] |

| Cell Line | Effect | This compound Concentration | Reference |

| U937 (human leukemic) | G1 arrest and apoptosis | Dose-dependent | [6][7] |

| Hec50co (human endometrial cancer) | Synergistic cytotoxicity with Paclitaxel | 25 µM | [5] |

| HeLa S3 (human cervical cancer) | Apoptosis | 50 µM | [8] |

| Colorectal cancer cells (SW-480) | Increased apoptosis with paclitaxel | 25 µmol/L | [9] |

| AML primary cells | Cell cycle inhibition and apoptosis | 40 µM | [10] |

This compound in the Study of Cell Cycle Arrest

Inhibition of the MEK/ERK pathway by this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in various cell types.[7][11] This is achieved through the modulation of key cell cycle regulatory proteins.

Molecular Mechanisms of G1 Arrest

-

Downregulation of Cyclins and CDKs: this compound treatment leads to a decrease in the expression of G1 cyclins (Cyclin D1, Cyclin E) and their associated cyclin-dependent kinases (CDK2, CDK4).[6][7]

-

Upregulation of CDK Inhibitors: The compound increases the expression of CDK inhibitors such as p16, p21(Waf1/Cip1), and p27(Kip1).[7] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the G1/S transition.

This compound in the Study of Apoptosis

The MEK/ERK pathway plays a complex and often cell-type-dependent role in the regulation of apoptosis. In many cancer cells, this pathway promotes survival. Consequently, inhibition of MEK/ERK signaling with this compound can induce apoptosis.

Molecular Mechanisms of Apoptosis Induction

-

Regulation of Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins. It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and potentially increase the expression of pro-apoptotic proteins like Bax.[8][12]

-

Caspase Activation: The induction of apoptosis by this compound is often associated with the activation of caspases, particularly the executioner caspase, caspase-3.[7] This can be observed through the cleavage of caspase substrates like poly(ADP-ribose) polymerase (PARP).[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to study the effects of this compound on cell cycle and apoptosis.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment (e.g., 1-5 x 10^5 cells/well in a 6-well plate). Allow cells to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20 mM).[13] Store at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (typically 5-50 µM).[13] For control cells, use a corresponding concentration of DMSO. It is often recommended to pre-treat cells with this compound for one hour before adding a stimulator.[13]

Western Blotting for ERK Phosphorylation

This protocol is to assess the inhibitory effect of this compound on the MEK/ERK pathway.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Mix the lysate with Laemmli sample buffer, heat at 70°C for 10 minutes, and resolve the proteins on a 4-12% NuPAGE Novex Bis-Tris precast gel.[14] Transfer the proteins to a nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.[15]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice or at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.

-

Collect the PI fluorescence signal.

-

Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

-

Cell Harvesting: Collect both adherent and floating cells after treatment.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the cells immediately by flow cytometry.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricate roles of the MEK/ERK signaling pathway in fundamental cellular processes like cell cycle progression and apoptosis. Its high specificity allows for the confident attribution of observed effects to the inhibition of this particular cascade. By employing the detailed protocols and understanding the molecular mechanisms outlined in this guide, researchers can effectively utilize this compound to unravel the complexities of cellular regulation and identify potential therapeutic targets in diseases characterized by aberrant MEK/ERK signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The MEK 1/2 Inhibitor this compound Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. This compound triggers G1 arrest and apoptosis in human leukemic U937 cells through downregulation of Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bslonline.org [bslonline.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mitogen-activated protein kinase inhibitor, this compound, inhibits rat retinal pigment epithelial cell replication by cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jbuon.com [jbuon.com]

- 13. This compound | Cell Signaling Technology [cellsignal.com]

- 14. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD98059 in Elucidating Neuroprotective Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the use of PD98059, a selective inhibitor of MEK1/2, as a tool to investigate neuroprotective signaling pathways. We delve into the molecular mechanism of this compound, its effects on the MAPK/ERK cascade, and its application in various in vitro and in vivo models of neuronal injury. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows.

Introduction to this compound and Neuroprotection

Neurodegenerative diseases and acute neuronal injury represent significant challenges in modern medicine. A central theme in the underlying pathology of these conditions is the dysregulation of intracellular signaling pathways that govern cell survival and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of these processes. This compound is a highly selective, non-ATP competitive inhibitor of MEK1 (MAPK/ERK Kinase 1) and, to a lesser extent, MEK2.[1][2][3] By preventing the activation of MEK1/2, this compound effectively blocks the phosphorylation and subsequent activation of ERK1/2, making it an invaluable pharmacological tool for dissecting the role of the MAPK/ERK pathway in neuronal health and disease.[1][4]

Mechanism of Action of this compound

This compound binds to the inactive form of MEK1, preventing its phosphorylation and activation by upstream kinases such as Raf.[3] This inhibitory action is highly specific to MEK1 and MEK2, with significantly less activity against other kinases, ensuring a targeted blockade of the ERK pathway.[1]

Signaling Pathway: The MAPK/ERK Cascade and this compound Inhibition

The canonical MAPK/ERK signaling pathway is initiated by various extracellular stimuli, including growth factors and neurotrophins, which activate receptor tyrosine kinases (RTKs). This leads to the activation of the small GTPase Ras, which in turn recruits and activates the serine/threonine kinase Raf. Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound, including its inhibitory concentrations and its effects in various neuroprotective models.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | IC50 Value | Assay Conditions | Reference |

| MEK1 | 2-7 µM | Cell-free assay | [1][2][3] |

| MEK2 | 50 µM | Cell-free assay | [1][2][3] |

| PDGF-stimulated MAPK activation | ~10 µM | 3T3 cells | [1] |

| TCDD binding to AHR | 4 µM | Cell-free assay | [3] |

| AHR transformation | 1 µM | Cell-free assay | [3] |

Table 2: Neuroprotective Effects of this compound in In Vitro Models

| Neuronal Cell Type | Insult | This compound Concentration | Observed Effect | Reference |

| Human neuroblastoma SH-SY5Y | Peroxynitrite (50 µM) | 25 µM | Reduced cell death | [5] |

| Rat primary motor neurons | Chronic glutamate toxicity | 10-50 µM | Did not prevent neuroprotection by GDNF | [6] |

Table 3: Neuroprotective Effects of this compound in In Vivo Models

| Animal Model | Injury Model | This compound Dosage | Route of Administration | Observed Neuroprotective Effect | Reference |

| Mice | Focal cerebral ischemia | 10 mg/kg | Intravenous (i.v.) | Decrease in infarct volume | [1] |

| Rats | Cardiac Arrest/CPR | Not specified | Not specified | Reduced apoptotic neurons, improved survival rates and neurological deficit scores. Downregulated ROS, MDA, p-ERK, caspase-3, and Bax. Upregulated SOD and Bcl-2. | [7] |

| Mice | Photo-oxidative stress | Not specified | Intravitreal injection | Suppressed MAPK signaling in Müller cells, reduced GFAP expression, and preserved photoreceptors. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in conjunction with this compound to study neuroprotection.

In Vitro Model of Glutamate Excitotoxicity

This protocol describes the induction of excitotoxicity in primary neuronal cultures using glutamate.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium with B-27 supplement

-

L-glutamic acid stock solution (e.g., 30 mM in complete medium)

-

96-well culture plates

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Plate primary neurons in 96-well plates at a suitable density (e.g., 40,000 cells/well) and culture for 14 days in vitro (DIV) to allow for the development of synaptic networks.

-

On the day of the experiment, prepare serial dilutions of L-glutamic acid in complete culture medium.

-

Carefully remove half of the medium from each well and replace it with the glutamate-containing medium.

-

To test the neuroprotective effect of this compound, pre-incubate the cells with the desired concentration of this compound for 1-2 hours before adding glutamate.

-

Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator.

-

Assess cell viability using a standard assay such as the MTT assay (see Protocol 4.3).

Western Blot Analysis of p-ERK/ERK

This protocol outlines the steps for detecting the phosphorylation status of ERK1/2.

Materials:

-

Cell lysates from neuronal cultures

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Lyse cells in ice-cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

MTT Assay for Cell Viability

This protocol provides a method for quantifying cell viability based on mitochondrial activity.

Materials:

-

Neuronal cultures in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Following experimental treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

TUNEL Assay for Apoptosis

This protocol details the detection of DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with the permeabilization solution for 20 minutes.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate common experimental workflows and the logical relationships between different experimental readouts when studying neuroprotection with this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating the role of the MAPK/ERK pathway in neuroprotection. Its selectivity for MEK1/2 allows for targeted inhibition, enabling the elucidation of the downstream consequences of ERK signaling in neuronal survival and death. The data and protocols presented in this guide are intended to facilitate the design and execution of robust experiments aimed at furthering our understanding of neuroprotective mechanisms and identifying novel therapeutic targets. By combining the use of this compound with the detailed experimental methodologies outlined, researchers can effectively probe the intricate signaling networks that determine neuronal fate in the face of injury and disease.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. researchgate.net [researchgate.net]

- 5. sciencellonline.com [sciencellonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

PD98059: A Technical Guide to its Application in Stem Cell Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD98059 is a highly selective, cell-permeable small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the extracellular signal-regulated kinase (ERK) signaling pathway.[1] By preventing the activation of MEK1 by upstream kinases like RAF, this compound effectively blocks the phosphorylation and subsequent activation of ERK1 and ERK2.[1] The MEK/ERK pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and differentiation.[2][3] Consequently, this compound has emerged as an invaluable tool for dissecting the role of ERK signaling in determining stem cell fate. This technical guide provides an in-depth overview of this compound's mechanism of action, its diverse effects on various stem cell lineages, and detailed experimental protocols for its use in differentiation studies.

Mechanism of Action

This compound is a non-competitive inhibitor that binds to the inactive, unphosphorylated form of MEK1, preventing its phosphorylation and activation by upstream kinases such as c-Raf.[4] It exhibits greater selectivity for MEK1 over MEK2, with reported IC₅₀ values of 2-7 µM for MEK1 and a higher IC₅₀ of 50 µM for MEK2.[1][5] This inhibition is highly specific, as this compound does not significantly affect the activity of other kinase pathways, such as the p38 MAPK pathway.[1]

The inhibition of MEK1 by this compound prevents the subsequent phosphorylation and activation of the downstream kinases ERK1 and ERK2. Activated ERK1/2 can translocate to the nucleus and phosphorylate a multitude of transcription factors, thereby regulating gene expression programs that drive cellular responses. By blocking this cascade, this compound allows researchers to investigate the specific roles of ERK1/2 signaling in stem cell self-renewal and differentiation into various lineages.

Effects of this compound on Stem Cell Differentiation

The impact of this compound on stem cell fate is highly context-dependent, varying with the stem cell type and the specific differentiation cues present.

Embryonic Stem Cells (ESCs)

In mouse embryonic stem cells (mESCs), inhibition of the MEK/ERK pathway by this compound has been shown to promote self-renewal and maintain pluripotency.[1] It can even permit the derivation of mESCs from refractory strains.[1] Conversely, activation of MEK/ERK signaling is associated with the differentiation of mESCs. The core pluripotency transcription factors, including Oct4, Sox2, and Nanog, are central to maintaining the undifferentiated state of ESCs.[6][7][8] While the precise interplay is complex, ERK signaling is generally considered to be a pro-differentiation signal in mESCs.

Neural Stem Cells (NSCs)

The role of MEK/ERK signaling in neural stem cell (NSC) differentiation is nuanced. Studies have shown that different MEK inhibitors can have varied effects. While some MEK inhibitors that target both MEK1 and MEK2 promote neuronal differentiation, this compound, which is more selective for MEK1, has been observed to increase astrocytogenesis in rat NSCs.[9] This suggests that the balance between MEK1 and MEK2 signaling may be critical in determining the fate of NSCs.

Mesenchymal Stem Cells (MSCs)

In human mesenchymal stem cells (MSCs), this compound exhibits a well-documented divergent effect on lineage commitment. It has been shown to enhance adipogenic (fat cell) differentiation while simultaneously blocking osteogenic (bone cell) differentiation.[1][4][5] This reciprocal regulation is linked to the differential effects of ERK signaling on the key transcription factors governing these two lineages: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) for adipogenesis and Runt-related transcription factor 2 (Runx2) for osteogenesis.[10][11][12] ERK1/2 activation stimulates Runx2 activity and promotes osteogenesis, while it inhibits PPARγ activity.[13] By inhibiting ERK1/2, this compound tips the balance in favor of adipogenesis.

This compound has also been implicated in the differentiation of MSCs into smooth muscle cells (SMCs). When used in combination with TGF-β1, this compound efficiently directs human urine-derived stem cells to differentiate into SMCs, as evidenced by the increased expression of SMC-specific markers such as α-smooth muscle actin (α-SMA), calponin (CNN1), and smooth muscle myosin heavy chain (SM-MHC).[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on stem cell differentiation.

| Stem Cell Type | Differentiation Lineage | This compound Concentration | Effect | Quantitative Measurement | Reference |

| Human Urine-Derived Stem Cells | Smooth Muscle Cells | 10 µM (in combination with TGF-β1) | Enhanced differentiation | Significant increase in α-SMA, CNN1, and SM-MHC mRNA and protein expression at days 9 and 14. | [14] |

| Human Mesenchymal Stem Cells | Adipogenesis | Not specified | Enhanced | Increased adipogenic differentiation. | [1][5] |

| Human Mesenchymal Stem Cells | Osteogenesis | Not specified | Blocked | Blocked osteogenic differentiation. | [1][4][5] |

| Rat Neural Stem Cells | Astrocytogenesis | Not specified | Increased | Increased astrocytogenesis. | [9] |

| Mouse Embryonic Stem Cells | Self-renewal | Not specified | Enhanced | Enhanced growth and self-renewal. | [1] |

| Mouse Embryonic Stem Cells | Differentiation | Not specified | Blocked | Blocked differentiation. | [1][5] |

| Parameter | Value | Reference |

| This compound IC₅₀ for MEK1 | 2-7 µM | [1][5] |

| This compound IC₅₀ for MEK2 | 50 µM | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in stem cell differentiation studies.

General this compound Preparation and Application

-

Stock Solution Preparation: Dissolve this compound powder in sterile DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability or differentiation (typically <0.1%).

Adipogenic Differentiation of Human Mesenchymal Stem Cells

This protocol is a general guideline and may require optimization for specific MSC sources.

-

Cell Seeding: Plate human MSCs in a multi-well plate at a density that will result in confluence at the start of differentiation.

-

Induction of Differentiation: Once confluent, replace the growth medium with an adipogenic induction medium. A common formulation consists of a basal medium (e.g., DMEM with high glucose) supplemented with dexamethasone, insulin, and 3-isobutyl-1-methylxanthine (IBMX).

-

This compound Treatment: Add this compound to the adipogenic induction medium at the desired final concentration (e.g., 10-50 µM). Include a vehicle control (DMSO) group.

-

Medium Changes: Change the medium every 2-3 days with fresh adipogenic induction medium containing this compound or vehicle.

-

Assessment of Differentiation: After 14-21 days, assess adipogenic differentiation by:

-

Oil Red O Staining: To visualize intracellular lipid droplets, a hallmark of adipocytes.

-

Quantitative RT-PCR: To measure the expression of adipogenic marker genes such as PPARG and FABP4.

-

Western Blotting: To quantify the protein levels of adipogenic markers.

-

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol allows for the verification of this compound's inhibitory effect on the MEK/ERK pathway.[15][16][17]

-

Cell Treatment: Plate stem cells and treat with this compound at the desired concentration for a specified duration (e.g., 1-2 hours) prior to stimulation with a growth factor known to activate the ERK pathway (if necessary). Include untreated and vehicle-treated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Total ERK1/2 Detection: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.

-

Densitometry Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Immunofluorescence Staining for Differentiation Markers

This protocol is for visualizing the expression and localization of specific differentiation markers within cells.[18][19][20][21][22]

-

Cell Culture and Treatment: Grow stem cells on coverslips or in chamber slides and treat with this compound as described in the differentiation protocols.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with a suitable blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the differentiation marker of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Signaling Pathways in MSC Differentiation: A Closer Look

The decision of an MSC to differentiate into an osteoblast or an adipocyte is tightly controlled by a balance between the transcription factors Runx2 and PPARγ.[10][11][12] The MEK/ERK signaling pathway plays a pivotal role in modulating the activities of these master regulators.

-

Osteogenesis: Growth factors and mechanical stimuli can activate the MEK/ERK pathway, leading to the phosphorylation and activation of Runx2.[13] Activated Runx2 then drives the expression of osteoblast-specific genes.

-

Adipogenesis: Conversely, ERK1/2-mediated phosphorylation of PPARγ is thought to inhibit its transcriptional activity.[13]

By inhibiting MEK1 and subsequently reducing ERK1/2 activity, this compound decreases the phosphorylation of Runx2, thereby inhibiting osteogenesis. Concurrently, the reduced inhibitory phosphorylation of PPARγ by ERK1/2 may contribute to its increased activity, promoting adipogenesis.

Conclusion

This compound is a powerful and specific inhibitor of the MEK/ERK signaling pathway that has proven to be an indispensable tool in stem cell biology. Its ability to modulate the delicate balance of signaling networks that govern stem cell self-renewal and differentiation provides researchers with a means to dissect the intricate mechanisms controlling cell fate decisions. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for scientists utilizing this compound in their stem cell differentiation studies, facilitating further advancements in regenerative medicine and our understanding of developmental biology.

References

- 1. stemcell.com [stemcell.com]

- 2. Frontiers | A novel chemical genetic approach reveals paralog-specific role of ERK1/2 in mouse embryonic stem cell fate control [frontiersin.org]

- 3. A novel chemical genetic approach reveals paralog-specific role of ERK1/2 in mouse embryonic stem cell fate control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PD 98059 [bio-gems.com]

- 5. STEMCELL Technologies this compound, Size: 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of early transcription factors Oct-4, Sox-2 and Nanog by porcine umbilical cord (PUC) matrix cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of MEK inhibitors on rat neural stem cell differentiation: Repressive roles of MEK2 in neurogenesis and induction of astrocytogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reciprocal regulation of PPARγ and RUNX2 activities in marrow mesenchymal stem cells: Fine balance between p38 MAPK and Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel PPARγ2 modulator sLZIP controls the balance between adipogenesis and osteogenesis during mesenchymal stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reciprocal regulation of PPARγ and RUNX2 activities in marrow mesenchymal stem cells: Fine balance between p38 MAPK and Protein Phosphatase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reciprocal Control of Osteogenic and Adipogenic Differentiation by ERK/MAP Kinase Phosphorylation of Runx2 and PPARγ Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination of this compound and TGF-β1 Efficiently Differentiates Human Urine-Derived Stem Cells into Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneticsmr.org [geneticsmr.org]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]